molecular formula C22H21ClN2O3S2 B2774821 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)piperidine-2-carboxamide CAS No. 1049866-00-3

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)piperidine-2-carboxamide

Cat. No. B2774821
CAS RN: 1049866-00-3
M. Wt: 460.99
InChI Key: OCXHIKZSGJINTP-UHFFFAOYSA-N
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C22H21ClN2O3S2 and its molecular weight is 460.99. The purity is usually 95%.
BenchChem offers high-quality 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)piperidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)piperidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Modification

Researchers have focused on synthesizing various derivatives of piperidine and sulfonamide compounds, aiming to explore their biological activities. For instance, the synthesis of biologically active O-substituted derivatives of sulfonamides bearing a piperidine nucleus has been reported, highlighting the process of coupling and substitution reactions to achieve a series of derivatives. These synthesized compounds were evaluated for their bioactivity against specific enzymes, indicating their potential in therapeutic applications (Khalid et al., 2013).

Pharmacological Studies

Significant efforts have been made to understand the pharmacological implications of compounds structurally similar to "1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)piperidine-2-carboxamide." For example, optimization of chemical functionalities of indole-2-carboxamides has been conducted to improve allosteric parameters for cannabinoid receptor 1 (CB1), demonstrating the critical role of structural features in modulating receptor interactions and signaling pathways (Khurana et al., 2014).

Molecular Interaction Studies

The interaction of antagonist compounds with the CB1 cannabinoid receptor has been thoroughly investigated, providing insights into the molecular mechanisms underpinning antagonist activity. This research emphasizes the importance of conformers and structural moieties in binding interactions with the receptor, shedding light on the design of more effective therapeutic agents (Shim et al., 2002).

Antibacterial Activity

Sulfonamides, including those structurally related to the compound , have been explored for their antibacterial properties. The synthesis and evaluation of N,N-diethylamide bearing benzenesulfonamide derivatives have shown promising results against common bacterial strains, suggesting the potential for developing new antibacterial agents (Ajani et al., 2013).

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(1,2-dihydroacenaphthylen-5-yl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S2/c23-19-11-12-20(29-19)30(27,28)25-13-2-1-6-18(25)22(26)24-17-10-9-15-8-7-14-4-3-5-16(17)21(14)15/h3-5,9-12,18H,1-2,6-8,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXHIKZSGJINTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4)S(=O)(=O)C5=CC=C(S5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)piperidine-2-carboxamide

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